N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide
Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a glycinamide backbone substituted with a 4-fluorophenylsulfonyl group and a 2,4,6-trimethylphenyl group, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-(2,4,6-trimethylphenyl)glycinamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide: Similar structure but with dichlorophenyl and methylphenyl groups.
N-(2,4,6-Trimethylphenyl)formamide: Shares the trimethylphenyl group but lacks the sulfonyl and fluorophenyl groups.
Uniqueness
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide is unique due to the presence of both the 4-fluorophenylsulfonyl and 2,4,6-trimethylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-12-9-13(2)18(14(3)10-12)20-17(22)11-21(4)25(23,24)16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWRWXYKOIXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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